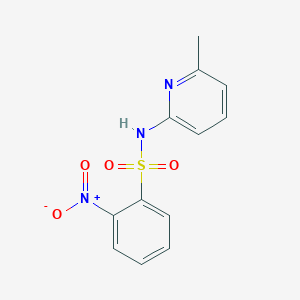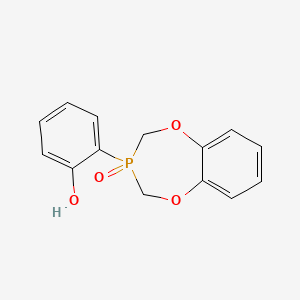![molecular formula C22H23N3O2 B6004099 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole](/img/structure/B6004099.png)
6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole, also known as AB-001, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole involves the modulation of various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. This compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is critical for learning and memory. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, this compound has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. Furthermore, this compound has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is critical for the growth and survival of neurons.
実験室実験の利点と制限
6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole offers several advantages for lab experiments, including its high potency, selectivity, and solubility in water. Additionally, this compound has been found to have good oral bioavailability, making it an attractive candidate for drug development. However, the synthesis of this compound is a complex and challenging process that requires expertise in organic chemistry. Furthermore, the long-term safety and efficacy of this compound in humans are not yet known.
将来の方向性
There are several future directions for the research and development of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole. One potential application of this compound is in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide. Additionally, this compound may have potential applications in the treatment of other neurological disorders, including Parkinson's disease and schizophrenia. Further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Additionally, the development of more efficient and cost-effective synthetic methods for this compound could facilitate its widespread use in scientific research and drug development.
合成法
The synthesis of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole involves a multistep process that begins with the condensation of 4-acetyl-1-piperazine with 1H-indole-3-carboxaldehyde. The resulting product is then subjected to a series of reactions, including acetylation and benzyl protection, to yield the final product. The synthesis of this compound is a complex and challenging process that requires expertise in organic chemistry.
科学的研究の応用
6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has shown significant neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to enhance cognitive function and memory in animal models.
特性
IUPAC Name |
1-[4-(1-benzylindole-6-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(26)23-11-13-24(14-12-23)22(27)20-8-7-19-9-10-25(21(19)15-20)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJICKYVTCZUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6004018.png)


![N-(4-chlorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6004041.png)
![1-[2-methoxy-6-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6004042.png)
![1-ethyl-4-[2-(3-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6004046.png)
![(2-{[3-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6004066.png)
![2-(2-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6004070.png)
![N-phenyl-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6004076.png)
![N-(4-phenoxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004082.png)
![7-(6-phenoxy-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6004089.png)
![methyl 5-ethyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6004092.png)
![1-(3,4-dimethoxyphenyl)-2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B6004096.png)
![1-(cyclopentylacetyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6004107.png)
